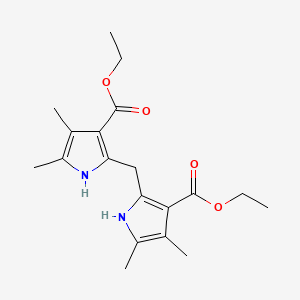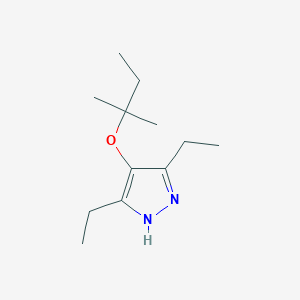![molecular formula C9H4F5NOS B12885979 2-(Difluoromethyl)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12885979.png)
2-(Difluoromethyl)-5-(trifluoromethylthio)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-5-(trifluoromethylthio)benzo[d]oxazole is an organic compound belonging to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is characterized by the presence of difluoromethyl and trifluoromethylthio groups attached to the benzo[d]oxazole core, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the difluoromethylation of heterocycles via a radical process . This process utilizes difluoromethylation reagents and radical initiators under controlled conditions to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)-5-(trifluoromethylthio)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the benzo[d]oxazole core.
Applications De Recherche Scientifique
2-(Difluoromethyl)-5-(trifluoromethylthio)benzo[d]oxazole has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-5-(trifluoromethylthio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The difluoromethyl and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to target molecules. These interactions can modulate biological activities and pathways, making the compound useful in various research and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Trifluoromethylbenzoxazole: Similar in structure but lacks the difluoromethyl group.
2-(Difluoromethyl)sulfonylbenzo[d]thiazole: Contains a difluoromethyl group but has a different core structure.
Uniqueness
2-(Difluoromethyl)-5-(trifluoromethylthio)benzo[d]oxazole is unique due to the presence of both difluoromethyl and trifluoromethylthio groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in various chemical and biological applications.
Propriétés
Formule moléculaire |
C9H4F5NOS |
|---|---|
Poids moléculaire |
269.19 g/mol |
Nom IUPAC |
2-(difluoromethyl)-5-(trifluoromethylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H4F5NOS/c10-7(11)8-15-5-3-4(17-9(12,13)14)1-2-6(5)16-8/h1-3,7H |
Clé InChI |
PNKYDXZLFOFBEK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1SC(F)(F)F)N=C(O2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole](/img/structure/B12885907.png)









![ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate](/img/structure/B12885981.png)
![2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885984.png)

![3-(3-Methoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12885991.png)
